Opipramol

Description

Opipramol has been used in trials studying the treatment of Dementia, Depression, Schizophrenia, Anxiety Disorders, and Psychosomatic Disorders.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.

A tricyclic antidepressant with actions similar to AMITRIPTYLINE.

See also: Mirtazapine (related); Mianserin (related); Lofepramine (related) ... View More ...

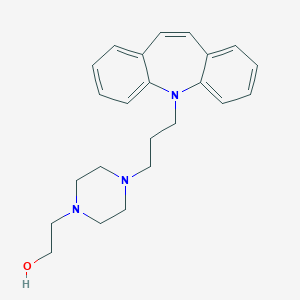

Structure

3D Structure

Propriétés

IUPAC Name |

2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZFUWZUGRBMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

909-39-7 (hydrochloride) | |

| Record name | Opipramol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023394 | |

| Record name | Opipramol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315-72-0 | |

| Record name | Opipramol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Opipramol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Opipramol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Opipramol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Opipramol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Opipramol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OPIPRAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D23ZXO613C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Anxiolytic Agent Opipramol: A Technical Deep Dive into its Sigma Receptor-Mediated Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of opipramol, focusing on its interaction with sigma (σ) receptors. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding of this compound's pharmacology, presenting quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways.

Executive Summary

This compound is an atypical anxiolytic and antidepressant agent that distinguishes itself from classical tricyclic antidepressants through its primary mechanism of action as a high-affinity sigma receptor agonist. Unlike its structural relatives, this compound does not significantly inhibit the reuptake of monoamines such as serotonin (B10506) or norepinephrine. Its therapeutic effects, particularly its anxiolytic properties, are largely attributed to its potent interaction with both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes. This guide elucidates the specifics of this interaction, from receptor binding kinetics to downstream signaling cascades, providing a foundational resource for further research and development in the field of psychopharmacology.

Quantitative Binding Affinity of this compound

This compound exhibits a strong and preferential binding to sigma receptors. The following table summarizes the inhibitory constant (Kᵢ) values for this compound at sigma-1 and sigma-2 receptors from various studies. It is important to note that variations in Kᵢ values can arise from different experimental conditions, such as the radioligand used and the tissue preparation.

| Receptor Subtype | Kᵢ (nM) | Radioligand Used | Biological Source | Reference |

| Sigma-1 | 0.2 - 0.3 | Not Specified | Guinea Pig | |

| Sigma-1 | 50 ± 8 | --INVALID-LINK---3-PPP | Rat | |

| Sigma-1 | High Affinity | Not Specified | Not Specified | |

| Sigma-2 | Lower Affinity than Sigma-1 | Not Specified | Not Specified |

Experimental Protocols for Determining Binding Affinity

The binding affinity of this compound for sigma receptors is primarily determined through competitive radioligand binding assays. These assays measure the ability of this compound to displace a radiolabeled ligand with known high affinity for the target receptor.

Radioligand Binding Assay for Sigma-1 Receptors

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the sigma-1 receptor.

Materials:

-

Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor ligand.

-

Test Compound: this compound

-

Biological Source: Guinea pig brain membranes, which have a high density of sigma-1 receptors.

-

Assay Buffer: Tris-HCl buffer.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer. Prepare membrane fractions through differential centrifugation.

-

Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine (typically near its KD value), and a range of concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium. Incubation is typically carried out at 37°C for 120 minutes.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the measured radioactivity against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay for Sigma-2 Receptors

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the sigma-2 receptor.

Materials:

-

Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma receptor ligand.

-

Masking Agent: A selective sigma-1 receptor ligand, such as (+)-pentazocine, is used to block the binding of [³H]-DTG to sigma-1 receptors.

-

Test Compound: this compound

-

Biological Source: Tissues or cell lines expressing sigma-2 receptors.

-

Other materials: As described for the sigma-1 receptor binding assay.

Procedure: The procedure is similar to the sigma-1 receptor binding assay, with the key difference being the inclusion of a saturating concentration of a sigma-1 selective ligand (e.g., (+)-pentazocine) in the incubation mixture to ensure that [³H]-DTG only binds to sigma-2 receptors.

Downstream Signaling Pathways of this compound at Sigma Receptors

This compound, acting as a sigma receptor agonist, modulates several intracellular signaling pathways, contributing to its therapeutic effects.

Sigma-1 Receptor Signaling

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon agonist binding, such as with this compound, the sigma-1 receptor can translocate and interact with various signaling molecules.

-

Modulation of Ion Channels: Sigma-1 receptor activation has been shown to regulate the activity of several ion channels, including voltage-gated Ca²⁺, K⁺, and Na⁺ channels.

-

Calcium Signaling: A key function of the sigma-1 receptor is the potentiation of intracellular calcium mobilization. This is achieved, in part, through its interaction with inositol (B14025) 1,4,5-trisphosphate (IP₃) receptors on the endoplasmic reticulum.

-

NMDA Receptor Modulation: Sigma-1 receptor agonists can potentiate N-methyl-D-aspartate (NMDA) receptor function. This modulation is thought to occur through the inhibition of small conductance Ca²⁺-activated K⁺ (SK) channels, leading to an enhanced Ca²⁺ influx through NMDA receptors.

-

Neurotransmitter Release: By modulating ion channel activity and intracellular calcium levels, sigma-1 receptor activation can influence the release of various neurotransmitters. For instance, this compound has been shown to increase dopamine (B1211576) metabolism and release.

opipramol pharmacokinetics and bioavailability

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Opipramol

Introduction

This compound, a dibenzazepine (B1670418) derivative, is an atypical psychotropic agent utilized primarily for the treatment of generalized anxiety disorder (GAD) and somatoform disorders.[1][2] Structurally similar to tricyclic antidepressants (TCAs), its mechanism of action diverges significantly. Unlike typical TCAs, this compound does not inhibit the neuronal reuptake of serotonin (B10506) or norepinephrine.[3][4] Instead, its therapeutic effects are attributed to its high affinity as an agonist for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[2][5][6] This unique pharmacological profile necessitates a thorough understanding of its pharmacokinetic properties to inform clinical use and guide further drug development. This document provides a comprehensive technical overview of the absorption, distribution, metabolism, excretion (ADME), and bioavailability of this compound.

Pharmacokinetic Profile

This compound exhibits predictable pharmacokinetic characteristics following oral administration. It is rapidly and completely absorbed, extensively distributed throughout the body, and primarily eliminated via hepatic metabolism.

Absorption

Following oral administration, this compound is rapidly and completely absorbed from the gastrointestinal tract.[5][7][8] The high bioavailability of the drug underscores its efficient absorption.

Bioavailability

The absolute bioavailability of this compound is approximately 94%, indicating that the vast majority of an orally administered dose reaches systemic circulation.[5][7][8] Bioequivalence has been demonstrated between different oral formulations, including sugar-coated tablets, film-coated tablets, and aqueous solutions.[9]

Distribution

This compound is widely distributed in the body, with a large apparent volume of distribution (Vd) of approximately 10 L/kg.[5][7][8] This suggests extensive tissue uptake and accumulation in peripheral parenchymatous organs.[10] The plasma protein binding of this compound is high, at approximately 91%.[5][7][8]

Quantitative Pharmacokinetic Data

The key pharmacokinetic parameters of this compound are summarized in the tables below. Data are derived from studies involving single oral doses in healthy adult volunteers.

Table 1: Summary of General Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

| Bioavailability | 94% | [5][7][8] |

| Plasma Protein Binding | ~91% | [5][7][8] |

| Volume of Distribution (Vd) | ~10 L/kg | [5][7][8] |

| Terminal Half-Life (t½) | 6 - 11 hours | [1][5][7][8] |

| Primary Metabolizing Enzyme | CYP2D6 | [2][3][5][7][8] |

| Primary Route of Excretion | Renal (~70%) | [5][7] |

Table 2: Dose-Dependent Pharmacokinetic Parameters of this compound

| Dose | Tmax (Time to Peak) | Cmax (Peak Concentration) | AUC (Total Exposure) | Reference(s) |

| 50 mg | 3.3 hours | 15.6 ng/mL | ~170 ng·h/mL | [5][7][8][9] |

| 100 mg | 3.0 hours | 28 - 33.2 ng/mL | ~320 ng·h/mL | [5][7][8][9] |

Metabolism and Excretion

Metabolism

This compound is extensively metabolized in the liver, primarily through the cytochrome P450 isoenzyme CYP2D6.[2][3][5][7] The primary metabolic pathway is N-dealkylation, resulting in the formation of its main metabolite, deshydroxyethylthis compound.[5][7][8] Other identified metabolites include this compound-N-oxide and an acetic acid derivative formed via oxidation of the hydroxyethyl (B10761427) moiety.[9][11][12] Given the reliance on CYP2D6, patients with a deficiency in this enzyme (poor metabolizers) may exhibit significantly higher plasma concentrations of this compound.[3]

Metabolic pathway of this compound.

Excretion

Elimination of this compound and its metabolites occurs predominantly through the kidneys. Approximately 70% of the administered dose is excreted in the urine, with about 10% as the unchanged parent drug.[5][7] The remainder is eliminated via the feces.[5][7] The terminal elimination half-life ranges from 6 to 11 hours.[7][8]

Experimental Protocols

The pharmacokinetic parameters of this compound have been established through rigorous clinical trials. The methodologies employed are critical for the interpretation of the resulting data.

Bioavailability Study Protocol

A representative experimental design to assess bioavailability is the open-label, randomized, two-way crossover study.[9]

-

Study Population: Healthy adult volunteers are recruited. A typical study may involve 18-20 participants.[9]

-

Design: A crossover design is used where each subject receives different formulations of this compound (e.g., a 100 mg film-coated tablet vs. a 100 mg sugar-coated tablet) in two separate study periods, separated by a washout period of at least one week.[9]

-

Drug Administration: A single oral dose is administered to subjects after an overnight fast.

-

Blood Sampling: Venous blood samples are collected in heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).[13] Plasma is separated by centrifugation and stored at -20°C or below until analysis.[13]

-

Data Analysis: Plasma concentration-time profiles are constructed for each subject and formulation. Key pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis. Statistical tests are performed to assess bioequivalence between formulations.[9]

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for the sensitive and specific quantification of this compound in biological matrices.[14][15][16]

-

Sample Preparation: A simple protein precipitation method is commonly employed. To a plasma sample (e.g., 100 µL), an internal standard (e.g., this compound-d4) is added, followed by a protein precipitating agent like acetonitrile (B52724).[16] After vortexing and centrifugation, the clear supernatant is transferred for analysis.[16]

-

Chromatography: Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol).[15]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. Quantification is performed using Multiple Reaction Monitoring (MRM), tracking specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.[14]

-

Validation: The method is fully validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[15][16]

Workflow for a two-way crossover pharmacokinetic study.

References

- 1. Introduction of Sustained Release this compound Dihydrochloride Matrix Tablets as a New Approach in the Treatment of Depressive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Update this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. torrentpharma.com [torrentpharma.com]

- 4. m.youtube.com [m.youtube.com]

- 5. indianmentalhealth.com [indianmentalhealth.com]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. wikiwand.com [wikiwand.com]

- 9. Bioavailability of this compound from a film-coated tablet, a sugar-coated tablet and an aqueous solution in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Identification and determination of this compound metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Opipramol's Differential Affinity for Sigma-1 vs. Sigma-2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opipramol, a clinically effective anxiolytic and antidepressant agent, exerts its therapeutic effects primarily through its interaction with sigma receptors. Structurally related to tricyclic antidepressants, this compound distinguishes itself by not inhibiting the neuronal reuptake of monoamines like norepinephrine (B1679862) or serotonin. Instead, its pharmacological profile is dominated by a high affinity for the sigma-1 (σ₁) receptor and a comparatively moderate to lower affinity for the sigma-2 (σ₂) receptor. This document provides an in-depth technical overview of the binding affinities of this compound for these two receptor subtypes, details the experimental methodologies used to determine these affinities, and illustrates the associated signaling pathways.

Quantitative Analysis of Binding Affinity

This compound's interaction with sigma receptors has been quantified in numerous studies, consistently demonstrating a higher affinity for the sigma-1 receptor over the sigma-2 receptor. The inhibitory constant (Ki) is a measure of a drug's binding affinity, with a lower Ki value indicating a stronger affinity.

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference Tissue/Cell Line |

| This compound | Sigma-1 (σ₁) | ~1.0 - 50 | Rat Brain Membranes, Guinea Pig Brain |

| Sigma-2 (σ₂) | ~350 - 1750 | Rat Brain Membranes |

Note: Specific Ki values for this compound can vary between studies based on experimental conditions, such as the radioligand used and the tissue preparation.

The data clearly indicates that this compound is a high-affinity sigma-1 receptor ligand. Its affinity for the sigma-2 receptor is significantly lower. This differential binding profile is believed to be crucial to its mechanism of action, with its anxiolytic properties potentially linked to its effects at sigma-2 sites.

Experimental Protocols: Radioligand Binding Assays

The determination of this compound's binding affinity for sigma-1 and sigma-2 receptors is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled drug (the "competitor," in this case, this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Objective

To determine the inhibitory constant (Ki) of this compound for sigma-1 and sigma-2 receptors.

Materials

-

Tissue Preparation: Homogenates of brain tissue (e.g., from rats or guinea pigs) or membranes from cultured cells expressing the target receptors. Guinea pig liver membranes are also a rich source of sigma-1 receptors.

-

Radioligands:

-

For Sigma-1 Receptors: High-affinity, selective radioligands such as --INVALID-LINK---pentazocine.

-

For Sigma-2 Receptors: A non-selective sigma receptor ligand like [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG) is commonly used. To measure binding to sigma-2 receptors specifically, a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) is added to "mask" or block the sigma-1 sites.

-

-

Test Compound: this compound in a range of concentrations.

-

Buffers: Tris-HCl buffer is typically used.

-

Filtration Apparatus: A cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

General Procedure

-

Membrane Preparation: The tissue or cells are homogenized and centrifuged to isolate the cell membranes containing the sigma receptors. The final membrane pellet is resuspended in a buffer.

-

Incubation: The membrane preparation is incubated in assay tubes with:

-

A fixed concentration of the radioligand.

-

Varying concentrations of the unlabeled competitor (this compound).

-

For sigma-2 assays, a masking ligand for sigma-1 receptors.

-

-

Equilibrium: The incubation is carried out for a specific time and at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of radioligand bound decreases as the concentration of this compound increases. The data is plotted as the percentage of specific binding versus the log concentration of this compound. This generates a sigmoidal competition curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualizations

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM). It plays a crucial role in regulating cellular stress responses and modulating various signaling pathways.

A Technical Guide to Opipramol Metabolism and Cytochrome P450 2D6 Inhibition

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of the metabolism of opipramol, with a specific focus on its interaction with the Cytochrome P450 2D6 (CYP2D6) isoenzyme. This compound, an anxiolytic and antidepressant agent, is primarily metabolized by CYP2D6, leading to the formation of several key metabolites. Its reliance on this polymorphic enzyme raises important considerations for drug-drug interactions and patient variability in response. This guide details the pharmacokinetic profile of this compound, outlines its metabolic pathways, and discusses its role as a potential inhibitor of CYP2D6. Furthermore, it includes detailed experimental protocols for assessing CYP2D6 activity and inhibition in vitro, providing a valuable resource for non-clinical drug development and research.

Introduction

This compound is a tricyclic compound used primarily for the treatment of generalized anxiety disorder and somatoform disorders. Unlike typical tricyclic antidepressants, its primary mechanism of action is not monoamine reuptake inhibition but rather high-affinity agonism of the sigma-1 receptor. The clinical pharmacokinetics and potential for drug-drug interactions (DDIs) of this compound are largely dictated by its metabolic profile.

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast number of xenobiotics, including approximately 25% of all clinically used drugs. Among these, CYP2D6 is one of the most significant and highly studied enzymes due to its high degree of genetic polymorphism, which can lead to wide inter-individual variations in metabolic capacity. Individuals can be classified as poor, intermediate, normal (extensive), or ultrarapid metabolizers, which can profoundly impact a drug's efficacy and toxicity. Understanding the interaction of a drug candidate with CYP2D6—both as a substrate and an inhibitor—is therefore a critical component of modern drug development. This guide focuses on the specific relationship between this compound and the CYP2D6 enzyme.

Pharmacokinetics of this compound

This compound is rapidly and completely absorbed after oral administration. Its key pharmacokinetic parameters are summarized in the table below. The metabolism is primarily hepatic via the CYP2D6 isoenzyme, with the majority of the drug eliminated in the urine.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | 94% | |

| Time to Peak Plasma (Tmax) | 3.0 - 3.3 hours | |

| Peak Plasma Conc. (Cmax) | 15.6 ng/mL (50 mg dose) | |

| 33.2 ng/mL (100 mg dose) | ||

| Plasma Protein Binding | ~91% | |

| Volume of Distribution (Vd) | ~10 L/kg | |

| Elimination Half-Life (t½) | 6 - 11 hours | |

| Metabolism | Primarily via CYP2D6 |

| Excretion | ~70% renal (10% unchanged) | |

Metabolism of this compound

The biotransformation of this compound occurs predominantly through Phase I oxidation reactions, followed by potential Phase II conjugation of its metabolites.

Phase I Metabolism

The primary enzyme responsible for the Phase I metabolism of this compound is CYP2D6. The main metabolic pathway is hydroxylation, leading to the formation of deshydroxyethylthis compound. Other identified metabolic pathways include N-oxidation of the piperazine (B1678402) ring and oxidation of the hydroxyethyl (B10761427) moiety to an acetic acid group, which can be further decarboxylated.

Table 2: Known Metabolites of this compound

| Metabolite | Description | Reference |

|---|---|---|

| Deshydroxyethylthis compound | Result of hydroxylation | |

| Acetic Acid Metabolite | Oxidation of the hydroxyethyl group | |

| Decarboxylated Acetic Acid | Decarboxylation of the acetic acid metabolite | |

| This compound-N-oxide | N-oxidation of the piperazine ring |

| Dibenzazepine | A further degradation product | |

Phase II Metabolism

While this compound itself is not a direct substrate for UDP-glucuronosyltransferases (UGTs), its oxidized Phase I metabolites can undergo Phase II conjugation to form glucuronides, facilitating their excretion.

This compound as a CYP2D6 Inhibitor

Given that this compound is a substrate for CYP2D6, it has the potential to act as a competitive inhibitor of the enzyme. This can lead to clinically significant DDIs when co-administered with other drugs that are also metabolized by CYP2D6.

Mechanism of Inhibition

This compound can compete with other CYP2D6 substrates for binding to the active site of the enzyme. This type of interaction is characteristic of competitive inhibition. Co-administration of this compound with other tricyclic antidepressants, beta-blockers, or Class 1c antiarrhythmics can slow the metabolism of these drugs, leading to higher plasma concentrations and an increased risk of adverse effects. Similarly, potent CYP2D6 inhibitors, such as certain SSRIs (e.g., fluoxetine, paroxetine), can increase plasma levels of this compound, while CYP2D6 inducers (e.g., carbamazepine) can decrease its concentration and therapeutic effect.

Quantitative Inhibition Data

While this compound is known to engage in competitive interactions at the CYP2D6 enzyme, specific inhibitory constant (Kᵢ) or IC₅₀ values are not well-documented in recent, readily available scientific literature. One older study reported a Kᵢ value of 0.01 mM for this compound in the context of tricyclic antidepressants, but the specific P450 enzyme was not explicitly identified as CYP2D6. The lack of definitive quantitative data underscores the need for modern in vitro studies to precisely characterize the inhibitory potency of this compound against CYP2D6.

Experimental Protocols

To assess the potential of a test compound to be a substrate or inhibitor of CYP2D6, standardized in vitro assays are employed during drug development.

In Vitro CYP2D6 Inhibition Assay (IC₅₀ Determination)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against CYP2D6 activity using a probe substrate.

1. Materials and Reagents:

-

Enzyme Source: Human Liver Microsomes (HLM) or recombinant human CYP2D6 (rhCYP2D6).

-

Probe Substrate: Bufuralol (or Dextromethorphan).

-

Positive Control Inhibitor: Quinidine.

-

Test Compound: Dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4).

-

Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

-

Termination Solution: Ice-cold acetonitrile (B52724) or methanol, often containing an internal standard for analysis.

-

Hardware: 96-well plates, multichannel pipettes, incubator (37°C), centrifuge, LC-MS/MS system.

2. Experimental Procedure:

-

Preparation: Prepare serial dilutions of the test compound and the positive control (quinidine) in the assay buffer. The final solvent concentration should be kept low (<1%) to avoid solvent-mediated effects.

-

Reaction Mixture: In a 96-well plate, add the following in order:

-

Potassium phosphate buffer.

-

HLM or rhCYP2D6 (e.g., final protein concentration 0.2-0.5 mg/mL for HLM).

-

Test compound dilutions or positive control.

-

Probe substrate (e.g., bufuralol).

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the enzyme.

-

Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to all wells.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). This time must be within the linear range of metabolite formation, determined in preliminary experiments.

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile or methanol.

-

Protein Precipitation: Centrifuge the plate (e.g., 4,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis. Quantify the formation of the metabolite (e.g., 1'-hydroxybufuralol) using a validated LC-MS/MS method.

3. Data Analysis:

-

Calculate the percent inhibition of CYP2D6 activity at each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

An In-depth Technical Guide on the Histamine H1 Receptor Antagonism of Opipramol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opipramol, a dibenzazepine (B1670418) derivative, is clinically utilized for its anxiolytic and antidepressant properties. While its primary mechanism of action is agonism at sigma (σ) receptors, this compound also exhibits a significant affinity for the histamine (B1213489) H1 receptor, acting as a potent antagonist. This antagonism contributes to its sedative effects and modulates its overall pharmacological profile. This technical guide provides a detailed examination of the interaction between this compound and the histamine H1 receptor, presenting quantitative binding data, outlining relevant experimental methodologies, and illustrating the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound is a therapeutic agent with a unique pharmacological profile that distinguishes it from typical tricyclic antidepressants (TCAs). Unlike classical TCAs, it does not significantly inhibit the reuptake of monoamines such as serotonin (B10506) and norepinephrine. Instead, its primary therapeutic effects are attributed to its high-affinity agonism at sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

In addition to its primary targets, this compound interacts with several other neurotransmitter receptors. Notably, it demonstrates high-affinity antagonism at the histamine H1 receptor. This interaction is clinically relevant as it is associated with the sedative properties often observed with this compound administration. Understanding the specifics of this antagonism is crucial for a comprehensive characterization of this compound's mechanism of action and for guiding further drug development and clinical application.

This guide will delve into the quantitative aspects of this compound's binding to the H1 receptor, the experimental procedures used to determine these parameters, and the downstream signaling consequences of H1 receptor blockade.

Quantitative Analysis of this compound's H1 Receptor Antagonism

The affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki). The Ki value represents the concentration of a competing ligand that will bind to half of the receptors in the absence of the radioligand at equilibrium. A lower Ki value indicates a higher binding affinity.

This compound has been demonstrated to be a potent antagonist at the human histamine H1 receptor. The following table summarizes the quantitative binding data for this compound at the H1 receptor.

| Compound | Receptor | Species | Ki (nM) | Reference |

| This compound | Histamine H₁ | Human | 6.03 | Kroeze et al. (2003) |

Table 1: Binding Affinity of this compound for the Histamine H1 Receptor.

Experimental Protocols

The determination of this compound's binding affinity for the histamine H1 receptor is typically achieved through in vitro radioligand binding assays. These assays are fundamental in pharmacological profiling, allowing for the quantification of the interaction between a drug and its target receptor.

Radioligand Binding Assay for Histamine H1 Receptor

A standard methodology for determining the Ki value of a compound at the H1 receptor involves a competitive binding experiment using a radiolabeled antagonist, such as [³H]mepyramine.

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cells recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]mepyramine (a potent H1 antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin (B1677119) or diphenhydramine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail and Scintillation Counter.

-

Glass Fiber Filters.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the human H1 receptor.

-

Harvest the cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Competitive Binding Assay:

-

In a series of tubes or a 96-well plate, add a constant concentration of [³H]mepyramine (typically at or below its Kd value for the H1 receptor).

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

To a separate set of tubes, add the radioligand and a high concentration of a non-specific binding control to determine non-specific binding.

-

To another tube, add only the radioligand and buffer to determine total binding.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

The following diagram illustrates a generalized workflow for a competitive radioligand binding assay.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 family of G proteins. Antagonism of the H1 receptor by this compound blocks the downstream signaling cascade initiated by histamine binding.

Upon activation by histamine, the H1 receptor undergoes a conformational change, leading to the activation of its associated Gαq/11 protein. This activation involves the exchange of GDP for GTP on the α-subunit of the G protein. The activated Gαq-GTP subunit then dissociates from the βγ-subunits and stimulates phospholipase C (PLC).

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

The signaling pathway is depicted in the diagram below.

Conclusion

This compound's pharmacological profile is multifaceted, with its primary activity as a sigma receptor agonist being complemented by its potent antagonism of the histamine H1 receptor. The high affinity of this compound for the H1 receptor, as evidenced by its low nanomolar Ki value, underscores the significance of this interaction in its overall mechanism of action, particularly in relation to its sedative effects. The experimental methodologies outlined in this guide, specifically competitive radioligand binding assays, are crucial for the precise quantification of such drug-receptor interactions. A thorough understanding of this compound's H1 receptor antagonism, in conjunction with its effects on other targets, is essential for the rational clinical use of this drug and for the development of novel therapeutics with optimized pharmacological profiles. This technical guide provides a foundational resource for researchers and clinicians working with this compound and other centrally acting agents.

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Quantification of Opipramol in Human Plasma

Abstract

This document provides a comprehensive guide for the quantitative analysis of opipramol in human plasma using high-performance liquid chromatography (HPLC), with a primary focus on the more sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Detailed protocols for sample preparation, chromatographic separation, and method validation are presented. This application note is intended for researchers, scientists, and professionals in the field of drug development and clinical research.

Introduction

This compound is a tricyclic compound with anxiolytic and antidepressant properties, primarily acting as a high-affinity sigma-1 and sigma-2 receptor agonist.[1] Accurate and reliable quantification of this compound in biological matrices such as human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research to ensure its efficacy and safety.[1][2] While various analytical methods, including HPLC with photometric detection, have been developed, LC-MS/MS offers superior sensitivity, selectivity, and a wider dynamic range.[1] The use of a stable isotope-labeled internal standard, such as this compound-d4, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation and matrix effects.[1][3]

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

Solvents and Chemicals:

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for the removal of the majority of proteins from plasma samples prior to LC-MS/MS analysis.[2][7]

-

Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.[1]

-

Pipette 100 µL of plasma into the corresponding tubes.[1]

-

Add 20 µL of the this compound-d4 working solution (100 ng/mL) to all tubes except for the blank matrix samples.[1]

-

Vortex briefly to mix.[1]

-

Add 300 µL of chilled acetonitrile (-20°C) to each tube to precipitate the plasma proteins.[1][7]

-

Vortex vigorously for 1 minute.[1]

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

-

Carefully transfer 200 µL of the supernatant to autosampler vials.[1]

-

Inject 5 µL of the supernatant into the LC-MS/MS system.[1][7]

Chromatographic and Mass Spectrometric Conditions

The following tables summarize typical HPLC and LC-MS/MS conditions for the analysis of this compound in human plasma.

Table 1: HPLC and LC-MS/MS System Parameters

| Parameter | HPLC with UV Detection | LC-MS/MS |

| LC System | HPLC or UHPLC system | High-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system[7] |

| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[10] or Cyanopropyl silica (B1680970) column[5] | C18 reversed-phase column (e.g., 2.1 x 50 mm, <3 µm particle size)[7] |

| Mobile Phase A | 0.02% Orthophosphoric acid (pH 3.26)[11] or Potassium dihydrogen phosphate (B84403) buffer (10mM, pH 2.5)[10] | 0.1% Formic acid in water[7] |

| Mobile Phase B | Acetonitrile[10][11] | 0.1% Formic acid in acetonitrile[7] |

| Gradient | Isocratic or Gradient[11] | A typical gradient starts with a low percentage of mobile phase B, increasing linearly.[12] |

| Flow Rate | 1.0 - 1.2 mL/min[10][11] | 0.4 mL/min[7] |

| Column Temperature | Ambient or 40°C | 40°C[7] |

| Injection Volume | 50 µL[6] | 5 µL[7] |

| Detector | UV Detector | Triple quadrupole mass spectrometer[7] |

| Detection Wavelength | 254 nm or 256 nm[10][11] | N/A |

| Ionization Mode | N/A | Electrospray Ionization (ESI), Positive[7] |

| Monitoring Mode | N/A | Multiple Reaction Monitoring (MRM)[7] |

Method Validation

A comprehensive validation of the bioanalytical method is crucial to ensure its reliability. The validation should be performed according to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1]

Table 2: Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank biological matrix. The response of interfering peaks should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.[13] |

| Linearity | A linear model should be used. The coefficient of determination (r²) should be ≥0.99.[13] A typical linear range is 1.0 to 500.0 ng/mL.[1] |

| Accuracy & Precision | For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).[13] |

| Recovery | The recovery of the analyte and internal standard should be consistent, precise, and reproducible.[13] |

| Matrix Effect | Assessed by comparing the peak response of the analyte in post-extraction spiked plasma with that in a neat solution.[1] |

| Stability | The stability of this compound in human plasma should be evaluated under various conditions, including short-term (room temperature), freeze-thaw cycles, and long-term storage (-80°C).[1] |

Data Presentation

Table 3: Summary of Quantitative Data from a Validated LC-MS/MS Method

| Parameter | This compound |

| Linearity Range | 1.0 - 500.0 ng/mL[1] |

| Correlation Coefficient (r²) | >0.99[1] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] |

| Intra-day Accuracy | Within ±15% of nominal concentration[13] |

| Inter-day Accuracy | Within ±15% of nominal concentration[13] |

| Intra-day Precision (%CV) | ≤15%[13] |

| Inter-day Precision (%CV) | ≤15%[13] |

| Recovery | Consistent and reproducible[13] |

Visualization

Caption: Workflow for the quantification of this compound in human plasma.

Conclusion

This application note provides a detailed protocol for the quantification of this compound in human plasma using a robust and sensitive LC-MS/MS method. The use of a stable isotope-labeled internal standard, coupled with a straightforward protein precipitation sample preparation, allows for accurate and precise results. The provided method and validation guidelines serve as a comprehensive resource for researchers and scientists in the development and implementation of bioanalytical methods for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound analytical standard | 315-72-0 [sigmaaldrich.com]

- 5. Determination of this compound in human plasma by high-performance liquid chromatography with photometric detection using a cyanopropyl column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. jgtps.com [jgtps.com]

- 11. pharmainfo.in [pharmainfo.in]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for In Vivo Microdialysis of Opipramol and its Effects on Neurotransmitter Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opipramol is a psychotropic agent used in the treatment of generalized anxiety disorder and somatoform disorders.[1] Unlike typical tricyclic antidepressants, its primary mechanism of action is not the inhibition of serotonin (B10506) or norepinephrine (B1679862) reuptake.[1] Instead, this compound acts as a high-affinity agonist at sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[2] It is through this engagement of sigma receptors that this compound is thought to exert its modulatory effects on various neurotransmitter systems.[2] In vivo microdialysis is a powerful technique for studying the effects of pharmacological agents on the extracellular concentrations of neurotransmitters in specific brain regions of awake, freely moving animals.[3] This document provides detailed application notes and protocols for the use of in vivo microdialysis to investigate the effects of this compound on neurotransmitter release, with a primary focus on dopamine (B1211576).

Mechanism of Action: this compound and Neurotransmitter Release

This compound's interaction with sigma receptors is central to its neuropharmacological profile. The sigma-1 receptor, in particular, is an intracellular chaperone protein located at the endoplasmic reticulum that can translocate and modulate the activity of various ion channels and G-protein coupled receptors.[4] Activation of sigma-1 receptors has been shown to influence intracellular calcium signaling, a critical step in neurotransmitter release.[4]

Preclinical studies have demonstrated that this compound potently increases the metabolism of dopamine in key brain regions, including the striatum, olfactory tubercle, and pyriform cortex in rats.[2] Furthermore, it has been shown to increase the release of dopamine from the striatum in mice, an effect measured by the increase in the dopamine metabolite 3-methoxytyramine (3-MT).[2] This suggests that this compound, through its action on sigma receptors, facilitates dopaminergic neurotransmission.[2] While this compound also has a moderate affinity for dopamine D2 and serotonin 5-HT2 receptors, its effects on dopamine release appear to be predominantly mediated by sigma receptor activation.[1][2]

It is important to note that while this compound has an affinity for serotonin receptors, current literature available through extensive searches does not provide direct in vivo microdialysis data on its effects on extracellular serotonin levels.

Data Presentation: Effects of this compound on Dopamine Release

The primary evidence for this compound-induced dopamine release comes from the measurement of the dopamine metabolite 3-methoxytyramine (3-MT) in vivo, which is considered an accurate index of dopamine release.[2][5] While the seminal study by Rao et al. (1990) states a potent increase, the specific quantitative data from this study is not publicly available.[2] However, for context and comparative purposes, the table below includes data for another selective sigma-1 receptor agonist, PRE-084, on dopamine release in the nucleus accumbens shell.

| Compound | Dose | Brain Region | Analyte | Maximum Change from Baseline (%) | Animal Model | Reference |

| This compound | Not Specified | Striatum, Olfactory Tubercle, Pyriform Cortex | Dopamine Metabolites (e.g., 3-MT) | Potently Increased (Specific % not available) | Rat, Mouse | [2] |

| PRE-084 (Sigma-1 Agonist) | 0.32-10 mg/kg (IV) | Nucleus Accumbens Shell | Dopamine | ~160% | Rat | [6] |

Experimental Protocols

The following is a representative, synthesized protocol for an in vivo microdialysis study to assess the effect of this compound on dopamine and serotonin release. This protocol is based on standard microdialysis procedures and information gathered on this compound's pharmacology.

Animal Model and Housing

-

Species: Male Wistar rats (275-350 g) or C57BL/6 mice (25-30 g).

-

Housing: Animals should be individually housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee.

Surgical Procedure: Guide Cannula Implantation

-

Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

-

Place the animal in a stereotaxic frame.

-

Surgically expose the skull and drill a small hole over the target brain region (e.g., striatum or nucleus accumbens).

-

Implant a guide cannula (e.g., CMA 12) just above the target region and secure it to the skull with dental cement and surgical screws.

-

Allow the animal to recover for at least 5-7 days post-surgery.

In Vivo Microdialysis Procedure

-

On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.

-

Connect the probe to a microinfusion pump and a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4) at a constant flow rate (e.g., 1-2 µL/min).[3]

-

Allow for a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant solution (e.g., perchloric acid) to prevent neurotransmitter degradation.

-

Collect at least three stable baseline samples before administering this compound.

-

Administer this compound via the desired route (e.g., intraperitoneal injection, i.p.). A dose of 12.5 mg/kg i.p. has been used in rodent models.[7]

-

Continue collecting dialysate samples for at least 3-4 hours post-administration.

-

At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.

Sample Analysis: HPLC-ECD

-

Analyze the dialysate samples for dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA, and 3-MT) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Inject a fixed volume of the dialysate into the HPLC system.

-

Separate the monoamines using a reverse-phase C18 column.

-

Quantify the analytes using an electrochemical detector. The concentrations are determined by comparing the peak areas to those of external standards.

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway for this compound-induced dopamine release.

Experimental Workflow

Caption: Experimental workflow for in vivo microdialysis of this compound.

References

- 1. Neuropharmacology of the anxiolytic drug this compound, a sigma site ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurochemical characterization of dopaminergic effects of this compound, a potent sigma receptor ligand, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interstitial 3-methoxytyramine reflects striatal dopamine release: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sigma receptor agonists: receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Application Notes and Protocols for Opipramol Testing in Animal Models of Anxiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opipramol is an atypical psychotropic agent with anxiolytic and antidepressant properties. Structurally related to tricyclic antidepressants, its primary mechanism of action diverges significantly. This compound does not inhibit the neuronal reuptake of serotonin (B10506) or norepinephrine.[1] Instead, it exhibits high affinity for sigma (σ) receptors, acting as a potent agonist for both σ1 and σ2 subtypes.[1][2][3] This interaction with the sigma receptor system is believed to be central to its therapeutic effects.[1] Preclinical evaluation of this compound's anxiolytic potential relies on a battery of well-validated animal models that assess different facets of anxiety-like behavior. These models are crucial for elucidating the drug's neurobiological mechanisms and predicting its clinical efficacy.

This document provides detailed protocols for several key animal models used to test the anxiolytic effects of this compound, along with guidance on data presentation and visualization of the underlying signaling pathways and experimental workflows.

Mechanism of Action: Sigma Receptor Signaling

This compound's anxiolytic effects are primarily attributed to its function as a sigma receptor agonist.[3] Sigma-1 (σ1) receptors are unique ligand-operated intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface.[4] Upon activation by an agonist like this compound, the σ1 receptor dissociates from its binding partner, BiP, and can then modulate a variety of downstream signaling cascades.[4] This includes the regulation of ion channels and the N-methyl-D-aspartate (NMDA) receptor complex.[5] Activation of the σ1 receptor has been shown to ameliorate anxiety-like behaviors by positively modulating the NR2A-CREB-BDNF signaling pathway, which is crucial for neuronal plasticity and survival.[6]

Caption: Proposed signaling pathway for this compound's anxiolytic effects.

Experimental Protocols for Anxiety Models

Several behavioral paradigms are used to assess anxiety in rodents. The following protocols are among the most common and are suitable for evaluating the efficacy of this compound.[7][8][9]

The Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces versus its drive to explore novel environments.[9][10] Anxiolytic compounds like this compound are expected to increase the proportion of time spent and entries made into the open arms.

Experimental Workflow

Caption: Workflow for the Elevated Plus Maze (EPM) test.

Detailed Protocol

-

Apparatus: A plus-shaped maze, typically made of PVC, elevated 50-80 cm above the floor.[10][11] It consists of two open arms (e.g., 50x12 cm) and two enclosed arms (e.g., 50x12 cm with 50 cm high walls), with a central platform (e.g., 12x12 cm).[10]

-

Acclimatization: Allow animals to habituate to the testing room for at least 45-60 minutes before the trial begins.[12][13]

-

Drug Administration: Administer this compound (doses typically ranging from 1-10 mg/kg for anxiolytic effects) or vehicle via the desired route (e.g., intraperitoneal injection) 30 minutes prior to testing.[1]

-

Procedure: Gently place the animal on the central platform of the maze, facing one of the open arms.[10] Allow the animal to explore the maze freely for a 5 to 10-minute session.[13]

-

Data Collection: An overhead camera connected to a video-tracking system records the session.[13] Key parameters to measure include:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Cleaning: Thoroughly clean the maze with a 30-70% ethanol (B145695) solution between trials to remove olfactory cues.[10]

Data Presentation

| Drug/Dose | N | Parameter Measured | Result (Mean ± SEM) |

| Vehicle | 10 | % Time in Open Arms | 15.2 ± 2.1 |

| Vehicle | 10 | % Open Arm Entries | 20.5 ± 3.0 |

| This compound (5 mg/kg) | 10 | % Time in Open Arms | 35.8 ± 4.5 |

| This compound (5 mg/kg) | 10 | % Open Arm Entries | 41.2 ± 5.2 |

| This compound (10 mg/kg) | 10 | % Time in Open Arms | 42.1 ± 4.9 |

| This compound (10 mg/kg) | 10 | % Open Arm Entries | 48.9 ± 5.5 |

| Note: This table presents hypothetical data for illustrative purposes. An asterisk () would typically denote statistical significance (e.g., p < 0.05) compared to the vehicle group.* |

The Light-Dark Box Test

This test is also based on the conflict between the drive to explore a novel environment and the innate aversion of rodents to brightly lit areas.[14][15] Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between compartments.

Experimental Workflow

Caption: Workflow for the Light-Dark Box test.

Detailed Protocol

-

Apparatus: A box divided into two compartments: a small, dark compartment (approx. 1/3 of the box) and a large, brightly illuminated compartment (approx. 2/3 of the box).[15] The compartments are connected by a small opening.

-

Acclimatization: Habituate animals to the testing room for at least 30 minutes prior to the test.[16]

-

Drug Administration: Administer this compound or vehicle as described for the EPM test.

-

Procedure: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.[17] Allow the animal to explore the apparatus freely for 5-10 minutes.[17]

-

Data Collection: Use an automated system with photobeams or a video camera to record:

-

Time spent in the light compartment.

-

Latency to first enter the dark compartment.

-

Number of transitions between the two compartments.

-

Total distance traveled.

-

-

Cleaning: Clean the apparatus thoroughly between subjects.

Data Presentation

| Drug/Dose | N | Parameter Measured | Result (Mean ± SEM) |

| Vehicle | 12 | Time in Light (s) | 95 ± 10.3 |

| Vehicle | 12 | Transitions (count) | 14 ± 2.1 |

| This compound (5 mg/kg) | 12 | Time in Light (s) | 155 ± 15.8 |

| This compound (5 mg/kg) | 12 | Transitions (count) | 25 ± 3.4 |

| Note: This table presents hypothetical data for illustrative purposes. |

The Marble Burying Test

This test is used to model anxiety and compulsive-like behaviors.[18][19] Rodents naturally tend to bury novel objects in their bedding. A reduction in the number of marbles buried is interpreted as an anxiolytic or anti-compulsive effect.[20]

Experimental Workflow

Caption: Workflow for the Marble Burying test.

Detailed Protocol

-

Apparatus: A standard rodent cage filled with approximately 5 cm of clean bedding material (e.g., sawdust or chip bedding).[20][21] Twenty glass marbles are arranged evenly on the surface of the bedding.[21]

-

Acclimatization: Habituate the animal to the testing room for at least 30 minutes.[21]

-

Drug Administration: Administer this compound or vehicle. Some protocols suggest injecting immediately before placing the mouse in the test cage.[18]

-

Procedure: Place the animal gently into the prepared cage. Leave the animal undisturbed for a 30-minute session.[22][23]

-

Data Collection: After the session, carefully remove the animal. Count the number of marbles that are at least two-thirds buried in the bedding.[18][22] Locomotor activity can also be recorded to control for sedative effects.[18]

-

Cleaning: Use a fresh cage with new bedding and clean marbles for each animal.

Data Presentation

| Drug/Dose | N | Parameter Measured | Result (Mean ± SEM) |

| Vehicle | 10 | Marbles Buried (count) | 16.5 ± 1.5 |

| This compound (10 mg/kg) | 10 | Marbles Buried (count) | 8.2 ± 2.0* |

| Diazepam (2 mg/kg) | 10 | Marbles Buried (count) | 6.5 ± 1.8** |

| Note: This table presents hypothetical data for illustrative purposes, including a positive control (Diazepam). |

Conclusion

The Elevated Plus Maze, Light-Dark Box, and Marble Burying tests are robust and reliable models for screening the anxiolytic properties of compounds like this compound.[7][24] Given this compound's mechanism of action via sigma receptors, these behavioral assays provide essential in vivo data to complement in vitro binding studies. Consistent findings across multiple models strengthen the evidence for a compound's anxiolytic potential. When conducting these experiments, careful attention to protocol standardization, environmental controls, and appropriate data analysis is critical for generating reproducible and valid results.

References

- 1. Neuropharmacology of the anxiolytic drug this compound, a sigma site ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific modulation of sigma binding sites by the anxiolytic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sigma receptor agonist: Significance and symbolism [wisdomlib.org]

- 4. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a potent sigma ligand, is an anti-ischemic agent: neurochemical evidence for an interaction with the N-methyl-D-aspartate receptor complex in vivo by cerebellar cGMP measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sigma-1 receptor activation ameliorates anxiety-like behavior through NR2A-CREB-BDNF signaling pathway in a rat model submitted to single-prolonged stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jddtonline.info [jddtonline.info]

- 8. researchgate.net [researchgate.net]

- 9. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 11. mmpc.org [mmpc.org]

- 12. Elevated plus maze protocol [protocols.io]

- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 14. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

- 16. mmpc.org [mmpc.org]

- 17. maze.conductscience.com [maze.conductscience.com]

- 18. Pharmacological evaluation of the adequacy of marble burying as an animal model of compulsion and/or anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Marble burying as compulsive behaviors in male and female mice | Acta Neurobiologiae Experimentalis [ane.pl]

- 20. ijbcp.com [ijbcp.com]

- 21. mmpc.org [mmpc.org]

- 22. psychogenics.com [psychogenics.com]

- 23. researchgate.net [researchgate.net]

- 24. Animal models for screening anxiolytic-like drugs: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of Opipramol Sustained-Release Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Opipramol is an atypical anxiolytic and antidepressant drug with a unique pharmacological profile, primarily acting as a high-affinity sigma-1 and sigma-2 receptor agonist.[1][2] Conventional immediate-release formulations of this compound require multiple daily administrations to maintain therapeutic plasma concentrations, which can lead to fluctuations in drug levels and potential side effects.[1][3] The development of a sustained-release formulation of this compound aims to provide a stable therapeutic effect over an extended period, reduce dosing frequency, and improve patient compliance.[1][4]

These application notes provide a comprehensive guide to the development of a sustained-release matrix tablet formulation of this compound, covering pre-formulation, formulation development, manufacturing, and in-vitro/in-vivo evaluation.

Pre-formulation Studies

A thorough understanding of the physicochemical properties of this compound Dihydrochloride (B599025) is crucial for designing a robust sustained-release formulation.

Table 1: Physicochemical Properties of this compound Dihydrochloride

| Property | Value | Reference |

| Chemical Name | 4-[3-(5H-Dibenz[b,f]azepin-5-yl)propyl]-1-piperazineethanol dihydrochloride | [1] |

| Molecular Formula | C₂₃H₂₉N₃O · 2HCl | [5] |

| Molecular Weight | 436.42 g/mol | [5] |

| Appearance | Yellow solid | [5] |

| Solubility | Water: ~24 mg/mL | [5] |

| Log P (octanol/water) | 3.309 (Calculated) | [6] |

| pKa | Not explicitly found in searches |

Formulation Development: Matrix Tablets

Hydrophilic matrix tablets are a common and effective approach for achieving sustained drug release. The following formulations utilize various polymers to control the release of this compound.

Table 2: Composition of this compound Sustained-Release Matrix Tablet Formulations

| Formulation Code | This compound Dihydrochloride (mg) | Polymer | Polymer Concentration (%) | Microcrystalline Cellulose (q.s. to 500 mg) |

| F1 | 100 | Hydroxypropyl Methylcellulose (HPMC) | 10 | Yes |

| F2 | 100 | Hydroxypropyl Methylcellulose (HPMC) | 20 | Yes |

| F3 | 100 | Hydroxypropyl Cellulose (HPC) | 10 | Yes |

| F4 | 100 | Hydroxypropyl Cellulose (HPC) | 20 | Yes |

| F5 | 100 | Carbopol® 941 | 10 | Yes |

| F6 | 100 | Carbopol® 941 | 20 | Yes |

| F7 | 100 | Sodium Alginate | 10 | Yes |

| F8 | 100 | Xanthan Gum | 10 | Yes |

Manufacturing Protocol

The direct compression method is a simple and cost-effective process for manufacturing matrix tablets.[1][7]

Protocol 1: Manufacturing of this compound Sustained-Release Tablets by Direct Compression

-

Dispensing: Accurately weigh all raw materials (this compound Dihydrochloride, polymer, and microcrystalline cellulose) as per the formulation in Table 2.

-

Sifting: Sift the drug and excipients through a suitable mesh sieve (e.g., #40 mesh) to ensure uniformity and break any lumps.

-

Blending:

-

Transfer the sifted materials to a suitable blender (e.g., V-blender or bin blender).

-

Blend for a pre-determined time (e.g., 15 minutes) to achieve a homogenous mixture.

-

-

Lubrication:

-

Add a lubricant (e.g., 1% w/w Magnesium Stearate, sifted through #60 mesh) to the powder blend.

-

Blend for a short period (e.g., 3-5 minutes). Avoid over-blending as it can negatively impact tablet hardness and dissolution.

-

-

Compression:

-

Load the final blend into the hopper of a rotary tablet press.

-

Compress the blend into tablets of the desired weight (500 mg), hardness, and thickness using appropriate tooling.

-

-

In-Process Quality Control (IPQC): Monitor tablet weight, hardness, thickness, and friability at regular intervals during the compression process.

In-Vitro Evaluation

Protocol 2: In-Vitro Dissolution Study

This protocol is based on the USP Method II (Paddle Apparatus) and is designed to simulate the gastrointestinal transit of the dosage form.[1][8]

-

Apparatus: USP Dissolution Apparatus II (Paddle).

-

Dissolution Media:

-

900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours.

-

900 mL of pH 7.4 phosphate (B84403) buffer for the subsequent hours.

-

Alternatively, studies can be conducted in distilled water.[1]

-

-

Temperature: 37 ± 0.5 °C.

-

Paddle Speed: 50 RPM.[1]

-

Procedure:

-

Place one tablet in each dissolution vessel.

-

Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

-

Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

-

Filter the samples through a 0.45 µm syringe filter.

-

-

Analysis:

Table 3: Comparative In-Vitro Drug Release Data (% Mean Release) After 8 Hours

| Formulation Code | Polymer | Polymer Conc. (%) | Distilled Water | pH 1.2 HCl | pH 7.4 Phosphate Buffer |

| F1 | HPMC | 10 | >95% | >95% | >95% |

| F2 | HPMC | 20 | 64.5% | 64.2% | 62.7% |

| F3 | HPC | 10 | >95% | >95% | >95% |

| F4 | HPC | 20 | 81.8% | 78.8% | 77.4% |

| F5 | Carbopol® 941 | 10 | 58.2% | 52.4% | 57.0% |

| F6 | Carbopol® 941 | 20 | 11.2% | 19.1% | 16.5% |

| Data adapted from Gönüllü et al., 2006.[1] |

In-Vivo Pharmacokinetic Studies